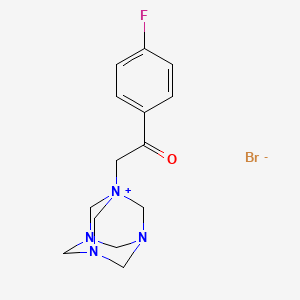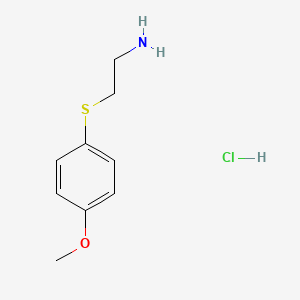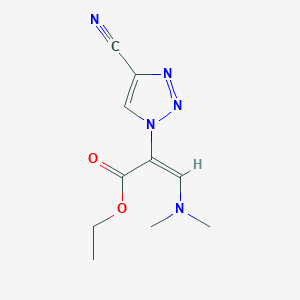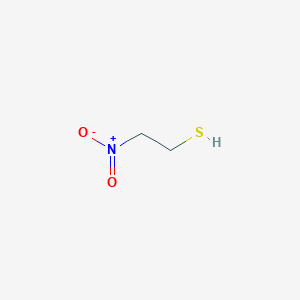
2-Nitroethane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Nitroethane-1-thiol” is an organic compound with the molecular formula C2H5NO2S . It has a molecular weight of 107.13 . It is a member of the nitro compounds family, which are organic compounds that contain one or more nitro functional groups (−NO2) .
Synthesis Analysis
The synthesis of nitro compounds like “this compound” often involves the reaction of nitromethane, nitroethane, and other nitroalkanes with hydroxide ions in water . The reactions are complex and involve kinetically significant intermediates . Another approach involves the formation of aci-forms (nitronic acids or nitronates) and their subsequent interaction with carbon-based nucleophiles .
Molecular Structure Analysis
The molecular structure of “this compound” consists of two carbon atoms, five hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom . The nitro group (−NO2) is a functional group composed of a nitrogen atom bonded to two oxygen atoms .
Chemical Reactions Analysis
Nitro compounds like “this compound” can undergo a variety of chemical reactions. They can be easily deprotonated at the α-position in the presence of bases, forming anionic intermediates that are employed in various nucleophilic addition or substitution reactions . They can also serve as electrophilic synthons after Bronsted acid-assisted tautomerization into aci-forms .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are influenced by the presence of the nitro group, which imparts certain characteristics to the compound. The nitro group is a highly polar and electron-withdrawing group, which results in the overall polarity of nitroethane .
Mécanisme D'action
Target of Action
Nitro compounds like nitroethane have been found to inhibit ruminal methanogenesis . This suggests that 2-Nitroethane-1-thiol might also interact with similar targets, affecting the metabolic activities of certain microorganisms.
Mode of Action
Nitro compounds, in general, are known for their high reactivity and oxidizing ability . They can undergo various chemical reactions, including reduction reactions, where the nitro group can be converted to amino groups (-NH2) through hydrogenation or other reduction methods .
Safety and Hazards
Orientations Futures
The future directions for “2-Nitroethane-1-thiol” and other nitro compounds could involve their use in organic synthesis, as biocatalysts, and in bioremediation . Their unusual reactivity, involving the formation of aci-forms and their subsequent interaction with carbon-based nucleophiles, is a topic of ongoing research .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-Nitroethane-1-thiol are not fully understood. It is known that nitroalkanes, such as nitromethane and nitroethane, are hazardous environmental pollutants due to their toxicity and carcinogenic activity . Nitroalkanes are involved in various biochemical reactions, and they interact with several enzymes, proteins, and other biomolecules . Nitronate monooxygenases (NMOs) are key enzymes in nitroalkane catabolism
Cellular Effects
The cellular effects of this compound are currently unknown. Given the known toxicity of nitroalkanes, it is possible that this compound could have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well understood. Nitroalkanes are known to undergo reactions involving a Michael donor (an enolate or other nucleophile) and a Michael acceptor (usually an α,β-unsaturated carbonyl) to produce a Michael adduct by creating a carbon-carbon bond at the acceptor’s β-carbon . It is possible that this compound may undergo similar reactions, but this requires further study.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are currently unknown. Nitro compounds are known to be quite unstable in the thermodynamic sense
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are currently unknown. Nitroalkanes such as nitroethane have been found to inhibit ruminal methanogenesis in vitro, and both nitroethane and 2-nitroethanol were more effective in reducing ruminal methane (CH4) production than 2-nitro-1-propanol
Metabolic Pathways
The metabolic pathways that this compound is involved in are currently unknown. Nitroalkane oxidases (NAO, E.C. 1.7.3.1) are flavoproteins that catalyze the oxidation of neutral nitroalkanes to the corresponding aldehydes or ketones, releasing nitrite and transferring electrons to O2 to form H2O2
Transport and Distribution
The transport and distribution of this compound within cells and tissues are currently unknown. Thiol-mediated transportation is a promising approach in nanomedicine design for solid tumor therapy
Propriétés
IUPAC Name |
2-nitroethanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2S/c4-3(5)1-2-6/h6H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGXYJKCOWWABM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564052 |
Source


|
| Record name | 2-Nitroethane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53770-80-2 |
Source


|
| Record name | 2-Nitroethane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 4-[2-(4-propanoylphenoxy)acetamido]benzoate](/img/structure/B7946085.png)
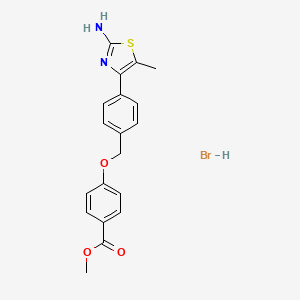
![2-[3-Nitro-4-[(2,2,2-trifluoroacetyl)amino]phenyl]acetic acid](/img/structure/B7946093.png)
